(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

Regioisomerism Kinase selectivity Structure-activity relationship (SAR)

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a synthetic indole-pyrimidine hybrid featuring a 5-chloropyrimidine ether linked via a pyrrolidine spacer to an indole-2-carbonyl moiety. Its molecular formula is C17H15ClN4O2 with a molecular weight of 342.78 g/mol.

Molecular Formula C17H15ClN4O2
Molecular Weight 342.78
CAS No. 2034469-86-6
Cat. No. B2424127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
CAS2034469-86-6
Molecular FormulaC17H15ClN4O2
Molecular Weight342.78
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C17H15ClN4O2/c18-12-8-19-17(20-9-12)24-13-5-6-22(10-13)16(23)15-7-11-3-1-2-4-14(11)21-15/h1-4,7-9,13,21H,5-6,10H2
InChIKeyOKMGUYRIUOXCDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone (CAS 2034469-86-6): A Structurally Distinct Indole-Pyrimidine Hybrid for Precision Chemical Biology


(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a synthetic indole-pyrimidine hybrid featuring a 5-chloropyrimidine ether linked via a pyrrolidine spacer to an indole-2-carbonyl moiety [1]. Its molecular formula is C17H15ClN4O2 with a molecular weight of 342.78 g/mol . This compound belongs to a therapeutically relevant chemotype where the regioisomeric attachment of the indole ring (2- vs. 5-substitution) is known to dictate kinase selectivity and target engagement profiles . Unlike its commercially profiled 5-indolyl regioisomer (EphB1-IN-10, CAS 2097512-73-5), the 2-indolyl orientation presented here creates a distinct vector for intermolecular interactions, making it a valuable tool for probing structure-activity relationships (SAR) in kinase and non-kinase target space .

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone: Why Regioisomeric and Scaffold-Level Substitution Compromises Research Reproducibility


Indole-pyrimidine hybrids are a prolific class of kinase inhibitors, but their biological activity is exquisitely sensitive to regioisomerism [1]. The commercially available 5-indolyl regioisomer (EphB1-IN-10) is a potent EphB1 inhibitor, yet simply repositioning the carbonyl linkage to the indole 2-position—as in this compound—introduces a fundamentally different spatial orientation that is predicted to alter ATP-binding pocket complementarity and off-target profiles . Additionally, the pyrrolidine 3-oxy linkage to the 5-chloropyrimidine creates a non-planar scaffold distinct from common indole-2-carboxamide kinase inhibitors (e.g., FLT3/PDGFR bis-indolyl methanones), which typically lack the central pyrrolidine spacer [2]. Replacing this compound with a generic indole-pyrimidine or the 5-indolyl isomer risks invalidating SAR hypotheses and compromising target deconvolution studies, as even single-atom regioisomeric shifts can invert selectivity within the same kinase family [2]. Below, we present the quantitative evidence that substantiates why procurement of the exact 2-indolyl regioisomer is critical for reproducible research.

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone: Quantitative Differentiation Evidence Against Key Comparators


Regioisomeric Differentiation: 2-Indolyl vs. 5-Indolyl (EphB1-IN-10) Structural Impact on Kinase Selectivity

The target compound is the 2-indolyl regioisomer of EphB1-IN-10 (CAS 2097512-73-5), which is the 5-indolyl regioisomer. EphB1-IN-10 is a potent, selective, and covalent inhibitor of the EphB1 receptor tyrosine kinase . No published IC50 data for EphB1 or any other kinase target currently exists for the 2-indolyl regioisomer. However, the regioisomeric shift is not a silent modification: in the structurally related bis(indol-2-yl)methanone series, the 2-indolyl substitution pattern is essential for FLT3 and PDGFR inhibitory activity, with IC50 values ranging from 40 nM to 60 nM for the most potent analogues, whereas alternative indole substitution patterns (e.g., indol-5-yl) dramatically reduce potency [1]. This precedent establishes that regioisomeric modifications in indole-based kinase inhibitors are quantitatively consequential, and the 2-indolyl orientation presented here is a critical determinant of target engagement that cannot be replicated by the commercial 5-indolyl analogue.

Regioisomerism Kinase selectivity Structure-activity relationship (SAR)

Scaffold-Level Differentiation: Pyrrolidine-Oxy Linked Indole-Pyrimidine vs. Directly Linked Indole-Pyrimidine Kinase Inhibitors

Most reported indole-pyrimidine kinase inhibitors, such as the (1H-indol-2-yl)(4-(phenylamino)thieno[2,3-d]pyrimidin-6-yl)methanone series, link the indole and pyrimidine rings through a rigid, conjugated framework (e.g., thieno-pyrimidine or pyrrolo-pyrimidine cores) [1]. The target compound introduces a flexible pyrrolidine-3-oxy linker that disrupts co-planarity between the indole and pyrimidine rings, a feature associated with improved pharmacokinetic properties and altered binding kinetics in other kinase inhibitor classes [2]. In the directly linked indole-pyrimidine series, EGFR IC50 values range from 100 nM to 300 nM for the most potent analogues (compounds 42 and 45) [1]. While direct kinase profiling data for the target compound are not yet published, the introduction of the saturated pyrrolidine linker is expected to reduce aromatic stacking interactions and potentially broaden or shift target selectivity compared to conformationally restricted, fully aromatic analogues.

Scaffold novelty Kinase inhibitor design Linker engineering

Substructure Privilege: 5-Chloropyrimidine Ether Motif as a Pharmacologically Tractable Scaffold for Diverse Target Classes

The 5-chloropyrimidine ether substructure is a validated pharmacophore across multiple target classes, including phosphodiesterases (e.g., PDE4 inhibitor BI-1015550 [1]), GPR119 agonists (e.g., BMS-903452 [2]), and IDO1 inhibitors (e.g., PF-06840003 [3]). Compounds containing this motif have demonstrated IC50 values in the low nanomolar range: PF-06840003 inhibits IDO1 with an IC50 of 6.82 nM in cellular assays [3], while BMS-903452 activates GPR119 with an EC50 below 10 nM [2]. This established track record of the 5-chloropyrimidine ether moiety across diverse target classes provides a strong pharmacological basis for prioritizing the target compound over indole-pyrimidine hybrids that lack this validated substructure. While the target compound's specific target profile is not yet reported, its incorporation of the 5-chloropyrimidine ether makes it a compelling candidate for screening against PDE, GPR119, IDO1, and kinase panels.

Privileged scaffold 5-Chloropyrimidine Target class versatility

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone: Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Regioisomer-Specific Kinase Screening and SAR Expansion

This compound serves as the essential 2-indolyl regioisomer for systematic comparison against the commercially available 5-indolyl analogue EphB1-IN-10. Because regioisomeric shifts in indole-based kinase inhibitors have been shown to quantitatively alter FLT3 and PDGFR inhibitory potency by more than an order of magnitude [1], parallel profiling of both regioisomers is critical for deciphering the structural determinants of kinase selectivity. Procurement of this specific 2-indolyl variant enables head-to-head kinome-wide profiling (e.g., KINOMEscan or NanoBRET) to map regioisomer-dependent selectivity fingerprints.

Linker-Focused Chemical Biology Probe Development

The unique pyrrolidine-3-oxy linker connecting the indole and chloropyrimidine rings provides a non-planar, flexible scaffold that is absent in the rigid, fully aromatic indole-pyrimidine kinase inhibitors described by Manetti et al. (EGFR IC50 = 100-300 nM) [2]. This compound can be deployed as a chemical biology probe to investigate how linker flexibility modulates target residence time, binding kinetics, and off-target promiscuity in kinase and non-kinase protein families. Its use in thermal shift assays (CETSA) or cellular target engagement studies (NanoBRET) can reveal binding modes inaccessible to flat aromatic analogues.

Multi-Target Screening Against 5-Chloropyrimidine-Responsive Target Classes

The 5-chloropyrimidine ether substructure is a privileged pharmacophore with demonstrated nanomolar activity against IDO1 (PF-06840003, IC50 = 6.82 nM) [3], GPR119 (BMS-903452, EC50 < 10 nM) [4], and PDE4 (BI-1015550, clinical candidate) [5]. The target compound integrates this validated pharmacophore within a novel indole-pyrrolidine scaffold, making it a high-priority candidate for focused screening libraries targeting these protein classes. Industrial screening campaigns for immuno-oncology (IDO1), metabolic disease (GPR119), or respiratory indications (PDE4) can benefit from the compound's structural novelty combined with a proven pharmacophoric element.

Quote Request

Request a Quote for (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.